3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid
3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid is a steroid acid that is 5beta-cholestan-26-oic acid which is substituted by hydroxy groups as the 3alpha, 7alpha, and 12alpha positions. It has a role as a human metabolite. It is a hydroxy monocarboxylic acid, a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid and a steroid acid. It is a conjugate acid of a 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oate(1-). It derives from a hydride of a 5beta-cholestane.
, also known as coprocholate or coprocholic acid, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. participates in a number of enzymatic reactions. In particular, can be biosynthesized from 5beta-cholestane. can also be converted into S-(3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-oyl)-4'-phosphopantetheine and 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA.
, also known as coprocholate or coprocholic acid, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. participates in a number of enzymatic reactions. In particular, can be biosynthesized from 5beta-cholestane. can also be converted into S-(3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-oyl)-4'-phosphopantetheine and 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA.
Brand Name:
Vulcanchem
CAS No.:
547-98-8
VCID:
VC0108149
InChI:
InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1
SMILES:
CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Molecular Formula:
C27H46O5
Molecular Weight:
450.7 g/mol
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid
CAS No.: 547-98-8
Reference Standards
VCID: VC0108149
Molecular Formula: C27H46O5
Molecular Weight: 450.7 g/mol
CAS No. | 547-98-8 |
---|---|
Product Name | 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid |
Molecular Formula | C27H46O5 |
Molecular Weight | 450.7 g/mol |
IUPAC Name | (6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
Standard InChI | InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
Standard InChIKey | CNWPIIOQKZNXBB-VCVMUKOKSA-N |
Isomeric SMILES | C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES | CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES | CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Physical Description | Solid |
Description | 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid is a steroid acid that is 5beta-cholestan-26-oic acid which is substituted by hydroxy groups as the 3alpha, 7alpha, and 12alpha positions. It has a role as a human metabolite. It is a hydroxy monocarboxylic acid, a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid and a steroid acid. It is a conjugate acid of a 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oate(1-). It derives from a hydride of a 5beta-cholestane. , also known as coprocholate or coprocholic acid, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. participates in a number of enzymatic reactions. In particular, can be biosynthesized from 5beta-cholestane. can also be converted into S-(3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-oyl)-4'-phosphopantetheine and 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA. |
Synonyms | (3α,5β,7α,12α)-3,7,12-Trihydroxycholestan-26-oic Acid; 3α,7α,12α-Trihydroxy-5β-cholestan-26-oic Acid; 3α,7α,12α-Trihydroxycoprostanic Acid; 5β-Cholestane-3α,7α,12α-triol-26-oic Acid; Coprocholic Acid; Trihydroxycoprostanic Acid; |
PubChem Compound | 122312 |
Last Modified | Dec 23 2021 |
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